(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
(Z)-2-(4-Bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-bromobenzylidene group at the C2 position and a furan-2-carboxylate ester at the C6 position. Aurones, a subclass of flavonoids, are recognized for their structural rigidity and biological relevance, particularly in oncology. This compound’s design leverages the aurone pharmacophore’s ability to bind the colchicine site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)10-18-19(22)15-8-7-14(11-17(15)26-18)25-20(23)16-2-1-9-24-16/h1-11H/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJWGRJXUBUBGW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the intermediate compound with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aurone derivatives exhibit significant structural diversity, with modifications to the benzylidene group and C6 substituents driving variations in biological activity. Below is a comparative analysis of key analogs:
Structural Features and Substituent Effects
Mechanistic Differentiation
- Selectivity for Cancer Cell Lines: The target compound’s bromine substituent may confer selectivity for solid tumors (e.g., prostate PC-3 xenografts) over hematological malignancies, whereas analogs like 5a () show broad efficacy in both .
Biological Activity
(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzofuran moiety and a furan carboxylate group. Its molecular formula is with a molecular weight of approximately 351.18 g/mol. The bromine substituent on the benzylidene enhances its biological activity through various mechanisms.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases.
Table 1: Antioxidant Activity Comparison
Anticancer Potential
Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Cytotoxicity
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is beneficial in managing chronic inflammatory conditions.
Table 2: Inhibition of Cytokines
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them effectively.
- Apoptosis Induction : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
